molecular formula C20H19ClN2O2S B2887580 (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865162-51-2

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No. B2887580
M. Wt: 386.89
InChI Key: FWUZYRPEQQTRLS-VPRJXVDDSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazol-2(3H)-one moiety, which can be substituted with various groups to create different derivatives .


Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one moiety, which can be substituted with various groups to create different derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present in the molecule .

Scientific Research Applications

Facile Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing condensed 1,3-thiazines and thiazoles, which are significant due to their antitumor activities. One approach involved the transformation of cinnamoyl thiourea derivatives through reactions with sodium ethoxide, bromine/acetic acid, and other reagents to produce a variety of heterocyclic compounds, including thiazoles, pyrimidines, and benzimidazoles. These compounds demonstrated cytotoxicity against cancer cell lines, with some showing higher activity than the standard anticancer drug doxorubicin (Haggam et al., 2017).

Antimicrobial Applications

The synthesis of amido-linked bis-heterocycles, such as pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, has shown significant antimicrobial properties. These compounds were screened for their antimicrobial activity, with some displaying strong antibacterial and antifungal effects against Bacillus subtilis and Penicillium chrysogenum, respectively (Padmavathi et al., 2011).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized for potential use in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising candidates for Type II photosensitizers in PDT (Pişkin et al., 2020).

Synthesis and Biological Activities of Heterocyclic Derivatives

The synthesis of 8-ethoxycoumarin derivatives has been explored, resulting in compounds with antimicrobial activities. These derivatives were produced through reactions involving thiosemicarbazide, malononitrile, and other reagents, leading to a range of compounds with potential biological applications (Mohamed et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds represent a novel approach to corrosion protection, offering higher inhibition efficiencies compared to previously known inhibitors in the benzothiazole family (Hu et al., 2016).

properties

IUPAC Name

(E)-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b11-8+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUZYRPEQQTRLS-DNGMVKIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

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